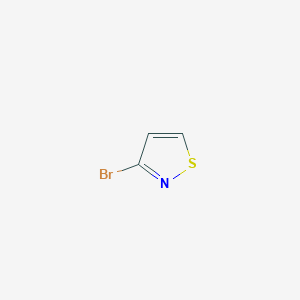

3-Bromoisothiazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-bromo-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNS/c4-3-1-2-6-5-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNWEAKNUYQUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571473 | |

| Record name | 3-Bromo-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55512-82-8 | |

| Record name | 3-Bromo-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1,2-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromoisothiazole: Methods and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies and underlying reaction mechanisms for the preparation of 3-bromoisothiazole, a key heterocyclic building block in medicinal and agricultural chemistry. The document details the predominant synthetic route via the Sandmeyer reaction of 3-aminoisothiazole, including a generalized experimental protocol. Alternative, though less common, synthesis strategies are also explored. Quantitative data from relevant literature is summarized, and reaction pathways are visually represented through mechanistic diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Isothiazoles are five-membered aromatic heterocycles containing a nitrogen and a sulfur atom in adjacent positions.[1] This ring system is a critical scaffold in a variety of biologically active compounds, including pharmaceuticals and agrochemicals. The introduction of a bromine atom at the 3-position of the isothiazole ring furnishes this compound, a versatile intermediate for further functionalization through cross-coupling and other substitution reactions. Its utility in the synthesis of complex molecules makes a thorough understanding of its preparation methods essential for chemists in the life sciences.

This guide will focus on the primary synthetic routes to this compound, with a particular emphasis on the widely employed Sandmeyer reaction. Mechanistic details, experimental considerations, and comparative data are presented to provide a practical resource for laboratory synthesis.

Primary Synthesis Route: The Sandmeyer Reaction of 3-Aminoisothiazole

The most common and direct method for the synthesis of this compound is the Sandmeyer reaction, which involves the diazotization of 3-aminoisothiazole followed by the substitution of the resulting diazonium salt with a bromide ion, typically catalyzed by a copper(I) salt.[2][3]

Reaction Mechanism

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The key steps are as follows:

-

Diazotization: 3-Aminoisothiazole is treated with a source of nitrous acid (HONO), usually generated in situ from sodium nitrite (NaNO₂) and a strong acid such as hydrobromic acid (HBr), to form the 3-isothiazolediazonium salt.[4]

-

Single Electron Transfer (SET): The copper(I) catalyst (e.g., CuBr) donates an electron to the diazonium salt, leading to the formation of an isothiazole radical and the release of nitrogen gas (N₂).

-

Halogen Transfer: The isothiazole radical abstracts a bromine atom from a copper(II) bromide species, which is formed in the previous step, to yield the final product, this compound, and regenerate the copper(I) catalyst.

Experimental Protocol

Materials:

-

3-Aminoisothiazole

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Ice

-

Diethyl ether or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Diazotization:

-

A solution of 3-aminoisothiazole in aqueous hydrobromic acid is prepared and cooled to 0-5 °C in an ice-water bath.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the 3-aminoisothiazole solution, maintaining the temperature below 5 °C. The addition is continued until a slight excess of nitrous acid is detected (e.g., with starch-iodide paper).

-

-

Sandmeyer Reaction:

-

In a separate flask, a solution or suspension of copper(I) bromide in hydrobromic acid is prepared and cooled.

-

The cold diazonium salt solution is added portion-wise to the copper(I) bromide mixture. Effervescence (evolution of nitrogen gas) is typically observed.

-

After the addition is complete, the reaction mixture is stirred at a low temperature for a specified period and then allowed to warm to room temperature.

-

-

Work-up and Purification:

-

The reaction mixture is extracted with an organic solvent such as diethyl ether.

-

The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude this compound is then purified, typically by distillation or column chromatography.

-

Quantitative Data from Analogous Reactions

Although specific yield and reaction condition data for the parent this compound are not detailed in the searched literature, data from the synthesis of a related compound, this compound-5-carboxylic acid, provides valuable insight into the reaction's efficiency under specific conditions.

| Starting Material | Reagents | Temperature (°C) | Time | Yield (%) | Reference |

| This compound-5-carboxamide | NaNO₂ (4 equiv.), TFA | ca. 0 | 15 min | 95 | [5][6] |

| 3-Bromo-4-phenylisothiazole-5-carboxamide | NaNO₂ (10 equiv.), conc. H₂SO₄ | ca. 100 | - | 39 | [5] |

| 3-Bromo-4-phenylisothiazole-5-carboxamide | NaNO₂ (4 equiv.), TFA | ca. 0 | 15 min | 99 | [5][6] |

Table 1: Quantitative data for the synthesis of this compound derivatives.

Alternative Synthesis Methods

While the Sandmeyer reaction is the most prominent route, other methods for the synthesis of the isothiazole ring system can be adapted to produce this compound, although these are less commonly reported for this specific compound.

Cyclization of β-Halovinyl Thioamides

A general approach to isothiazoles involves the oxidative cyclization of β-aminothioacrylamides or related precursors. In principle, a suitably substituted and halogenated precursor could be cyclized to form the this compound ring directly.

Direct Bromination of Isothiazole

Direct electrophilic bromination of the unsubstituted isothiazole ring is another potential, though likely less regioselective, route. The isothiazole ring is generally less reactive towards electrophilic substitution than other five-membered heterocycles like thiophene. The position of bromination would be influenced by the directing effects of the nitrogen and sulfur atoms. This method may lead to a mixture of isomers, requiring separation.

Conclusion

The synthesis of this compound is most reliably achieved through the Sandmeyer reaction of 3-aminoisothiazole. This method offers a direct and generally efficient route to the desired product. While detailed experimental protocols for the parent compound are not extensively published, procedures for analogous transformations on substituted isothiazoles provide a strong basis for developing a robust synthetic method. Alternative routes, such as the cyclization of functionalized precursors or direct bromination, are plausible but appear to be less explored for this specific target. For researchers and professionals in drug development, the Sandmeyer approach remains the recommended and most well-precedented strategy for obtaining this compound for further synthetic elaboration.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromoisothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromoisothiazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The information is presented to facilitate its use as a building block in the synthesis of more complex molecules.[1][2]

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that some variation exists in the reported values across different suppliers and databases, which may be attributable to differences in purity or measurement conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₂BrNS | [1][3][4] |

| Molecular Weight | 164.02 g/mol | [3][4] |

| Appearance | Colorless to light yellow or pale brown liquid | [1][3][5] |

| Melting Point | 34 - 37 °C | [5] |

| Boiling Point | 85.6 ± 23.0 °C (Predicted) 198 - 200 °C | [3] [5] |

| Density | 1.857 ± 0.06 g/cm³ (Predicted) 1.81 g/cm³ | [3] [5] |

| Solubility | Moderately soluble in organic solvents. Insoluble in water.[5] | [1][5] |

| pKa (Predicted) | -0.49 ± 0.12 | [3] |

| Flash Point | 82.3 °C | [5] |

| CAS Number | 55512-82-8 | [1][4] |

Experimental Protocols

Determination of Melting Point

The melting point of a solid organic compound can be determined using a melting point apparatus.[6]

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Determination of Boiling Point

The boiling point of a liquid organic compound can be determined by simple distillation.[6]

-

Apparatus Setup: A distillation flask is charged with a sample of this compound and a few boiling chips. The flask is connected to a condenser, and a thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

-

Heating: The flask is gently heated.

-

Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature at which the vapor temperature remains constant while the liquid is distilling is recorded as the boiling point.[6] This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Determination of Solubility

The solubility of this compound in various solvents can be determined by the shake-flask method.[7]

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Separation and Analysis: The saturated solution is allowed to stand, and a sample of the clear supernatant is carefully removed. The concentration of this compound in the aliquot is then determined using a suitable analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC).

Logical Relationships of Physicochemical Properties

The molecular structure of this compound dictates its physical and chemical properties. The following diagram illustrates the logical relationships between its structural features and key physicochemical characteristics.

Caption: Relationship between the structure and properties of this compound.

References

- 1. CAS 55512-82-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. ISOTHIAZOLE, 3-BROMO- | 55512-82-8 [chemicalbook.com]

- 4. 3-Bromo-1,2-thiazole | C3H2BrNS | CID 15323364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Manufacturer & Supplier China | Properties, Uses, Safety Data, Buy Online [quinoline-thiophene.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromoisothiazole: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 55512-82-8

Introduction

3-Bromoisothiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Structurally, it features a five-membered aromatic ring containing both sulfur and nitrogen atoms, with a bromine substituent at the 3-position. This arrangement imparts unique physicochemical properties and reactivity, making it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The isothiazole ring itself is a key pharmacophore found in a variety of biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3][4] this compound serves as a crucial intermediate, with its reactive bromine atom facilitating diverse chemical transformations such as cross-coupling reactions.[5] This guide provides an in-depth overview of the core technical aspects of this compound, including its molecular structure, physicochemical properties, synthesis, reactivity, and applications in drug discovery, tailored for researchers and professionals in the field.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized in the tables below, providing a comprehensive overview of its chemical identity and physical attributes.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 55512-82-8[6][7] |

| IUPAC Name | 3-bromo-1,2-thiazole[6] |

| Molecular Formula | C₃H₂BrNS[1] |

| SMILES | c1csnc1Br[1] |

| InChI | InChI=1S/C3H2BrNS/c4-3-1-2-6-5-3/h1-2H[1] |

| Synonyms | 3-Bromo-1,2-thiazole, Isothiazole, 3-Bromo-[1][7] |

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 164.02 g/mol [7] |

| Appearance | Colorless to light yellow liquid or solid[8] |

| Boiling Point | 198 - 200 °C[8] |

| Melting Point | 34 - 37 °C[8] |

| Density | 1.81 g/cm³[8] |

| Flash Point | 82.3 °C[8] |

| Solubility | Insoluble in water; Soluble in common organic solvents such as ethanol and acetone.[8] |

Table 3: Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR | A spectrum is available through chemical suppliers and databases.[9] |

| ¹³C NMR | Spectral data for derivatives are available in the literature, which can be used for comparative analysis.[2] |

| UV-vis | A derivative, this compound-5-carboxylic acid, shows a λmax at 284 nm in dichloromethane.[2] |

| Infrared (IR) | Expected to show characteristic peaks for C-H, C=C, and C-N stretching and bending vibrations typical for aromatic heterocyclic compounds. |

Synthesis and Reactivity

General Synthesis of this compound

The synthesis of this compound typically involves a two-stage process: the formation of the isothiazole ring followed by bromination.

A general workflow for the synthesis is outlined below:

Experimental Protocol Outline:

-

Isothiazole Ring Formation: This step involves the condensation of appropriate sulfur- and nitrogen-containing precursors. For instance, a thiol and a nitrile can be reacted in a suitable solvent under basic catalysis. The reaction temperature and duration are critical and depend on the specific reactants used, often ranging from room temperature to slightly elevated temperatures over several hours to days.[8]

-

Bromination: The isothiazole parent ring is then subjected to bromination to introduce the bromine atom at the 3-position. This can be achieved using elemental bromine in an inert solvent like dichloromethane, often at low temperatures. Alternatively, N-bromosuccinimide (NBS) can be used as a milder brominating agent, typically in the presence of an initiator.[8]

Note: This represents a general approach. Specific reaction conditions, including stoichiometry, temperature, and purification methods, would need to be optimized based on the chosen starting materials and scale of the synthesis.

Reactivity

The reactivity of this compound is dominated by the presence of the bromine atom on the electron-deficient isothiazole ring. This makes it susceptible to nucleophilic substitution reactions and a valuable partner in various cross-coupling reactions, which are instrumental in the synthesis of more complex, biologically active molecules.[1][5]

Applications in Drug Discovery and Development

The isothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[2][4] this compound serves as a key starting material for the synthesis of these derivatives.

Areas of Biological Activity for Isothiazole Derivatives:

-

Anticancer: Isothiazole-containing compounds have been investigated as anticancer agents, with some acting as histone deacetylase (HDAC) inhibitors.[3]

-

Antiviral: Certain isothiazolo[5,4-b]pyridines have shown potent and selective inhibition of cyclin G-associated kinase (GAK), which is important in antiviral mechanisms.[3]

-

Antidiabetic: Phenylpropanoic acids based on isothiazoles have been designed as GPR120 agonists, showing potential in reducing plasma glucose levels.[3]

-

Antimicrobial: The isothiazole ring is present in some antibacterial drugs and has been explored for the development of new antimicrobial agents.[2]

-

Neurological Activity: Derivatives have been studied for the treatment of conditions like Alzheimer's disease.[4]

Case Study: Bioactivation of an Isothiazole-Containing c-Met Inhibitor

While specific signaling pathways for this compound are not extensively documented, the metabolic fate of isothiazole-containing drugs provides valuable insight. A study on a potent and selective c-Met inhibitor, which contains a 3-methylisothiazole moiety, revealed a bioactivation pathway involving cytochrome P450 enzymes.

The proposed bioactivation mechanism is as follows:

In this pathway, the isothiazole ring undergoes sulfur oxidation mediated by CYP450 enzymes, forming a reactive intermediate. This intermediate is then susceptible to nucleophilic attack by glutathione at the C4-position, leading to the formation of a glutathione conjugate after the loss of water.[10] This metabolic pathway is a critical consideration in drug design, as the formation of reactive intermediates can lead to covalent binding to proteins and potential toxicity.[10] Understanding such pathways allows for the rational design of isothiazole derivatives with improved safety profiles.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[6]

-

H312: Harmful in contact with skin.[6]

-

H315: Causes skin irritation.[6]

-

H318/H319: Causes serious eye damage/irritation.[6]

-

H332: Harmful if inhaled.[6]

-

H335: May cause respiratory irritation.[6]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a versatile and valuable heterocyclic compound with significant applications in organic synthesis, particularly in the field of drug discovery. Its well-defined physicochemical properties and predictable reactivity make it an important building block for the creation of novel molecules with a wide range of biological activities. A thorough understanding of its synthesis, reactivity, and metabolic pathways is crucial for researchers and drug development professionals seeking to leverage the potential of the isothiazole scaffold in their work. As with all reactive chemical intermediates, adherence to strict safety protocols during handling and use is paramount.

References

- 1. CAS 55512-82-8: this compound | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound [myskinrecipes.com]

- 6. 3-Bromo-1,2-thiazole | C3H2BrNS | CID 15323364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ISOTHIAZOLE, 3-BROMO- | 55512-82-8 [chemicalbook.com]

- 8. This compound Manufacturer & Supplier China | Properties, Uses, Safety Data, Buy Online [quinoline-thiophene.com]

- 9. ISOTHIAZOLE, 3-BROMO-(55512-82-8) 1H NMR spectrum [chemicalbook.com]

- 10. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Bromoisothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Bromoisothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this molecule.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of public domain spectra for this specific compound, representative data and interpretation are provided based on closely related structures and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.6 | Doublet | ~2.0 | H5 |

| ~7.4 | Doublet | ~2.0 | H4 |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C3 |

| ~125 | C5 |

| ~120 | C4 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | C-H stretch (aromatic) |

| ~1600-1400 | Medium | C=C and C=N ring stretching |

| ~1300-1000 | Medium-Strong | In-plane C-H bending |

| ~850-750 | Strong | Out-of-plane C-H bending |

| ~700-600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 163/165 | ~100 / ~98 | [M]⁺ (Molecular ion with ³⁵Br/³⁷Br isotopes) |

| 84 | Variable | [M-Br]⁺ |

| 57 | Variable | [C₃H₂N]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation. The following are generalized protocols applicable to the analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a chemical shift reference (0 ppm).

-

The tube is capped and gently agitated to ensure complete dissolution and homogeneity of the sample.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used for data acquisition.

-

¹H NMR: Standard one-dimensional proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra are recorded. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

A small drop of liquid this compound is placed between two clean, dry salt plates (e.g., NaCl or KBr).

-

The plates are gently pressed together to form a thin, uniform liquid film. Care is taken to avoid introducing air bubbles.

-

Alternatively, if the sample is a solid, a Nujol mull or a KBr pellet can be prepared. For a KBr pellet, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Measurement: A background spectrum of the empty sample holder (or the pure salt plates) is recorded first. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum. Data is typically collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.

-

The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas or liquid chromatography system.

-

Electron Ionization (EI): For volatile compounds like this compound, EI is a common technique. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

-

Mass Analyzer: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detector: An electron multiplier or similar detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

The Biological Frontier of 3-Bromoisothiazole and Its Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biological activities of 3-bromoisothiazole and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. Isothiazoles, a class of sulfur- and nitrogen-containing heterocyclic compounds, have garnered significant attention for their diverse pharmacological potential. The introduction of a bromine atom at the 3-position of the isothiazole ring can modulate the electronic and lipophilic properties of the molecule, often enhancing its biological efficacy. This guide summarizes the current state of knowledge on the synthesis, antimicrobial, antifungal, anticancer, and insecticidal activities of these promising compounds.

Synthesis of this compound Derivatives

The synthesis of biologically active this compound derivatives is a critical first step in their evaluation. A key precursor, this compound-5-carboxamide, can be transformed into this compound-5-carboxylic acid, a versatile scaffold for further derivatization.[1][2]

A common synthetic route involves the reaction of this compound-5-carboxamide with sodium nitrite (NaNO₂) in trifluoroacetic acid (TFA) at low temperatures (ca. 0 °C), yielding the corresponding carboxylic acid in high purity and yield (typically 95-99%).[1][2] This reaction provides a foundational building block for the development of a diverse library of this compound derivatives.

Below is a generalized workflow for the synthesis of this compound-5-carboxylic acid.

Biological Activities and Quantitative Data

While specific data for a wide range of this compound derivatives remains an area of active research, the broader class of isothiazoles and halogenated heterocycles demonstrates significant biological potential. The bromine substituent is known to contribute to the bioactivity of various heterocyclic compounds.[3][4]

Antimicrobial and Antifungal Activity

Table 1: Representative Antimicrobial and Antifungal Activity of Thiazole/Isothiazole Derivatives

| Compound Class | Organism | Activity Metric | Value | Reference(s) |

| Benzo[d]thiazole derivatives | Staphylococcus aureus (MRSA) | MIC | 50-75 µg/mL | [5][7] |

| Benzo[d]thiazole derivatives | Escherichia coli | MIC | 50-75 µg/mL | [5][7] |

| Benzo[d]thiazole derivatives | Aspergillus niger | MIC | 50-75 µg/mL | [5][7] |

| Thiazole derivatives | Candida albicans (clinical isolates) | MIC | 0.008–7.81 µg/mL | [6] |

| 3,5-dibromo-6,7-dihydro-1,2-benzoisoxazol-4-(5H)-one | Trichophyton mentagrophytes | - | Good fungicidal activity | [9] |

| Bromo-substituted thiazole derivatives | Aspergillus niger | - | Best in series | [4] |

Note: MIC (Minimum Inhibitory Concentration). This table includes data for related compounds to indicate the potential of the this compound scaffold.

Anticancer Activity

Thiazole and isothiazole cores are present in several anticancer agents.[10] Their mechanism of action can involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the STAT3 signaling pathway.[11] The cytotoxic effects of these compounds are often evaluated using metrics like the IC50 value, which represents the concentration required to inhibit 50% of cell growth.

Table 2: Representative Anticancer Activity of Thiazole/Isothiazole Derivatives

| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference(s) |

| Azo-thiazole derivative | DLD-1 (colorectal) | IC50 | 21 ± 1.6 | [12] |

| Azo-thiazole derivative | A549 (lung) | IC50 | 23 ± 2.9 | [12] |

| 2-(2-hydrazinyl)-1,3-thiazole derivative | MCF-7 (breast) | IC50 | 5.73 | [13] |

| 2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-one | MCF-7 (breast) | IC50 | 31.5 ± 1.91 | [14] |

| 2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-one | HepG2 (liver) | IC50 | 51.7 ± 3.13 | [14] |

| Benzothiazole derivative (B19) | IL-6/STAT3 signaling | IC50 | 0.067 | [11] |

Note: IC50 (Half-maximal inhibitory concentration). This table includes data for related compounds to indicate the potential of the this compound scaffold.

Insecticidal Activity

Isothiazole derivatives have also been investigated for their insecticidal properties. A notable mechanism of action is the antagonism of insect GABA receptors.[15]

Table 3: Representative Insecticidal Activity of Isothiazole Derivatives

| Compound Class | Insect Species | Activity Metric | Concentration | Mortality | Reference(s) |

| 4-(3-pyrrolidinyl/4-piperidinyl)-3-isothiazolol analog (9j) | Drosophila melanogaster | Mortality | 100 mg L⁻¹ | 100% | [15] |

| 4-(3-pyrrolidinyl/4-piperidinyl)-3-isothiazolol analog (9j) | Spodoptera litura | Mortality | 100 mg kg⁻¹ diet | ~95% | [15] |

| 4-(3-pyrrolidinyl/4-piperidinyl)-3-isothiazolol analog (15g) | Drosophila melanogaster | Mortality | 100 mg L⁻¹ | >85% | [15] |

| 4-(3-pyrrolidinyl/4-piperidinyl)-3-isothiazolol analog (15g) | Spodoptera litura | Mortality | 100 mg kg⁻¹ diet | >80% | [15] |

Note: This table includes data for related compounds to indicate the potential of the this compound scaffold.

Potential Mechanisms of Action and Signaling Pathways

The biological activity of isothiazole derivatives is often attributed to their ability to interact with and inhibit key enzymes and signaling pathways in target organisms.

References

- 1. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and this compound-5-carboxylic Acid [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial prospect of newly synthesized 1,3-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antifungal properties of 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Design and synthesis of novel insecticidal 3-isothiazolols as potential antagonists of insect GABA receptors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

3-Bromoisothiazole: A Versatile Synthetic Building Block in Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Bromoisothiazole is a halogenated five-membered aromatic heterocycle containing nitrogen and sulfur atoms. Its unique electronic properties and the presence of a reactive bromine atom at the 3-position make it a valuable and versatile building block in modern organic synthesis. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in the construction of complex molecular architectures for pharmaceuticals and materials science.

Physicochemical Properties and Synthesis

This compound is a colorless to light yellow liquid or solid with a pungent odor.[1] Key physicochemical properties are summarized in Table 1. The isothiazole ring is characterized by its aromaticity and the electron-withdrawing nature of the nitrogen and sulfur heteroatoms, which influences the reactivity of the C-Br bond.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₂BrNS | [2] |

| Molecular Weight | 164.02 g/mol | [2] |

| Appearance | Colorless to light yellow liquid or solid | [1] |

| Melting Point | 34 - 37 °C | [1] |

| Boiling Point | 198 - 200 °C | [1] |

| Density | 1.81 g/cm³ | [1] |

| Solubility | Insoluble in water, soluble in common organic solvents | [1] |

The synthesis of this compound derivatives can be achieved through various methods, including the transformation of other isothiazole precursors. For instance, this compound-5-carboxylic acid can be synthesized in high yield from this compound-5-carboxamide.[3][4]

Reactivity and Key Synthetic Transformations

The bromine atom at the 3-position of the isothiazole ring is susceptible to displacement through various cross-coupling reactions, making it an excellent handle for introducing molecular diversity. This section details the experimental protocols for key palladium-catalyzed cross-coupling reactions: Suzuki, Stille, and Sonogashira couplings.

Suzuki Coupling

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds between this compound and aryl or heteroaryl boronic acids. This reaction is widely used to synthesize 3-arylisothiazole derivatives, which are common scaffolds in medicinal chemistry.

Experimental Protocol: General Procedure for Suzuki Coupling of this compound with an Arylboronic Acid

-

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Solvent (e.g., Dioxane/water mixture, 4:1)

-

-

Procedure:

-

To a round-bottom flask, add this compound, the arylboronic acid, palladium catalyst, and base.

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the appropriate time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Table 2: Representative Suzuki Coupling Reactions of Bromothiazoles

| Bromothiazole Derivative | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-(4-bromophenyl)benzo[d]thiazole | Phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 120 | - | 95 | [5] |

| 3-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | Water | RT | 1.5 | - | [6] |

Note: Specific examples for this compound were not found in the provided search results. The data presented is for analogous bromothiazole derivatives to illustrate typical reaction conditions.

Figure 1: Catalytic cycle of the Suzuki coupling reaction.

Stille Coupling

The Stille coupling enables the formation of carbon-carbon bonds between this compound and organostannane reagents. This reaction is highly versatile due to the stability and functional group tolerance of the organotin compounds.[1][4][7]

Experimental Protocol: General Procedure for Stille Coupling of this compound with an Organostannane

-

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Organostannane (e.g., Tributyl(aryl)stannane, 1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

-

Anhydrous solvent (e.g., Toluene or DMF)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound and the palladium catalyst in the anhydrous solvent.

-

Add the organostannane reagent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling to room temperature, quench the reaction with an aqueous solution of KF to precipitate the tin byproducts.

-

Filter the mixture and extract the filtrate with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.[8]

-

Table 3: Representative Stille Coupling Reactions

| Electrophile | Organostannane | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

| Enol triflate | Organotin reagent | Pd(dppf)Cl₂·DCM | DMF | 40 | 87 | [7] |

| Aryl Halides | Organostannane | Pd(PPh₃)₄ | - | - | 7-53 | [1] |

| Acyl Chlorides | Alkyl-tin reagents | - | - | - | 53-87 | [1] |

Note: Specific examples for this compound were not found in the provided search results. The data presented is for analogous reactions to illustrate typical reaction conditions.

Figure 2: Catalytic cycle of the Stille coupling reaction.

Sonogashira Coupling

The Sonogashira coupling reaction provides a reliable method for the synthesis of 3-alkynylisothiazoles by reacting this compound with terminal alkynes. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[7][9]

Experimental Protocol: General Procedure for Sonogashira Coupling of this compound with a Terminal Alkyne

-

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Terminal alkyne (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

-

Base (e.g., Triethylamine or Diisopropylamine)

-

Anhydrous solvent (e.g., THF or DMF)

-

-

Procedure:

-

To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas.

-

Add the anhydrous solvent, followed by the base and the terminal alkyne.

-

Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC or GC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.[10]

-

Table 4: Representative Sonogashira Coupling Reactions

| Aryl Halide | Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina | 0.1% Cu₂O on alumina | - | THF-DMA (9:1) | 75 | 60 | [7] |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 98 | [9] |

| 3-Bromo-1,2-dione | Phenylacetylene | Pd(PPh)₃Cl₂ | CuI | Et₃N | Boiling Et₃N | - | up to 93 | [11] |

Note: Specific examples for this compound were not found in the provided search results. The data presented is for analogous reactions to illustrate typical reaction conditions.

Figure 3: Catalytic cycles of the Sonogashira coupling reaction.

Applications in the Synthesis of Bioactive Molecules

The isothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][12] this compound serves as a key intermediate for the synthesis of these valuable molecules.

For example, the synthesis of isothiazole-thiazole derivatives with fungicidal activity has been reported, starting from a substituted isothiazole precursor.[10] The synthesis of novel thiazole derivatives as potential PI3K/mTOR dual inhibitors for cancer therapy has also been described, highlighting the importance of the thiazole and by extension, the isothiazole, core in drug discovery.[13]

Figure 4: General workflow for the synthesis of bioactive molecules.

Applications in Materials Science

The rigid, aromatic nature of the isothiazole ring makes it an attractive component for the construction of conjugated organic materials with interesting electronic and photophysical properties. Thiazole-based polymers have been synthesized and investigated for their potential use in organic electronics.[14][15]

The incorporation of the isothiazole moiety into polymer backbones can influence the material's planarity, charge transport characteristics, and energy levels. While specific examples detailing the use of this compound as a monomer in polymerization reactions were not prevalent in the initial searches, its potential for creating novel conjugated polymers through cross-coupling polymerization techniques is significant.

Figure 5: Workflow for the synthesis of isothiazole-containing polymers.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity in a range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, provides efficient access to a wide array of substituted isothiazole derivatives. These derivatives are key components in the development of novel pharmaceuticals and advanced functional materials. This guide has provided a comprehensive overview of the properties, reactivity, and applications of this compound, offering detailed experimental protocols and logical workflows to aid researchers in their synthetic endeavors. Further exploration of the reactivity of this compound is expected to lead to the discovery of new molecules with significant biological and material properties.

References

- 1. rsc.org [rsc.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Stille Coupling | NROChemistry [nrochemistry.com]

- 4. acgpubs.org [acgpubs.org]

- 5. rsc.org [rsc.org]

- 6. {Supplementary Data} [rsc.org]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Stille Coupling [organic-chemistry.org]

- 10. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kbfi.ee [kbfi.ee]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Preparation of Novel Organic Polymer Semiconductor and Its Properties in Transistors through Collaborative Theoretical and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]

Theoretical Reactivity of 3-Bromoisothiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromoisothiazole is a key heterocyclic building block in medicinal chemistry and materials science. Its isothiazole core is present in numerous biologically active compounds, and the bromine atom at the 3-position serves as a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. Understanding the theoretical underpinnings of its reactivity is crucial for designing efficient synthetic routes and for the rational design of novel molecules with desired properties. This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of this compound, supported by quantitative data, detailed experimental protocols for key reactions, and visualizations of reaction mechanisms and workflows.

Theoretical Analysis of Reactivity

While specific comprehensive theoretical studies on this compound are limited in the public domain, its reactivity can be inferred from computational studies of analogous bromo-heterocycles, such as 3-bromothiophene, and from fundamental principles of electronic structure and aromaticity.

Molecular Structure and Electronic Properties

The isothiazole ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen and sulfur atoms. This electron deficiency influences the reactivity of the substituent at the 3-position. The bromine atom further withdraws electron density from the ring through an inductive effect, while its lone pairs can participate in resonance, donating electron density back to the ring.

Computational methods like Density Functional Theory (DFT) are instrumental in elucidating the electronic structure. Key parameters that inform reactivity include:

-

Molecular Electrostatic Potential (MEP): The MEP map of this compound would likely show a region of positive electrostatic potential around the C-Br bond, indicating its susceptibility to nucleophilic attack, and negative potential near the nitrogen and sulfur atoms, highlighting their Lewis basic character.

-

Frontier Molecular Orbitals (HOMO-LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The LUMO is expected to have a significant coefficient on the C3 and Br atoms, indicating that this is the site for nucleophilic attack or oxidative addition of a palladium catalyst. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and reactivity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the charge distribution and the nature of the C-Br bond, revealing its polarity and the extent of hyperconjugative interactions.

Reactivity Indices

Conceptual DFT provides a framework for quantifying the reactivity of molecules through various indices:

-

Chemical Hardness (η) and Softness (S): These parameters indicate the resistance to change in electron configuration. Softer molecules are generally more reactive.

-

Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons. The electron-deficient nature of the isothiazole ring suggests that this compound would have a notable electrophilicity index.

-

Fukui Functions: These functions identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. For this compound, the Fukui function for nucleophilic attack (f+) is expected to be highest at the C3 position.

C-Br Bond Dissociation

Quantitative Data on Reactivity

To provide a quantitative basis for understanding the reactivity of this compound, the following table summarizes key theoretical parameters. Where direct data for this compound is unavailable, values for 3-bromothiophene are provided as a reasonable approximation, and this is duly noted.

| Parameter | This compound (Estimated) | 3-Bromothiophene (Analogous Data) | Method/Reference |

| C-Br Bond Dissociation Energy (BDE) | ~70-75 kcal/mol | Photodissociation studies suggest complex fission pathways.[1] | DFT Calculations (Estimated for Isothiazole) / Experimental (for Thiophene) |

| Activation Energy for Oxidative Addition to Pd(0) | Not Available | For 3-bromopyridine, DFT calculations show the influence of the heteroatom on the barrier. | DFT Calculations on analogous systems |

| HOMO Energy | Not Available | -8.9 eV | DFT/B3LYP |

| LUMO Energy | Not Available | -0.6 eV | DFT/B3LYP |

| HOMO-LUMO Gap | Not Available | 8.3 eV | DFT/B3LYP |

| Dipole Moment | Not Available | 0.9 D | DFT/B3LYP |

Note: The values for this compound are estimations based on the expected electronic effects of the isothiazole ring compared to the thiophene ring. The presence of the more electronegative nitrogen atom in the isothiazole ring is expected to influence these values.

Key Reactions and Experimental Protocols

This compound is a versatile substrate for a range of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. Below are detailed, generalized protocols for some of the most important transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various organoboron reagents.

Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1), via syringe.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Stille Coupling

The Stille coupling provides an alternative route for C-C bond formation using organotin reagents.

Experimental Protocol:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) in a suitable anhydrous solvent (e.g., DMF or toluene).

-

Reagent Addition: Add the organostannane reagent (1.1 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Reaction Conditions: Heat the mixture to the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture and quench with a saturated aqueous solution of KF to precipitate the tin byproducts. Filter the mixture through celite, and extract the filtrate with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.

-

Purification: Purify the residue by column chromatography.

Heck Reaction

The Heck reaction allows for the coupling of this compound with alkenes.

Experimental Protocol:

-

Reaction Setup: Combine this compound (1.0 equiv), the alkene (1.2 equiv), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N, 2.0 equiv) in a sealed tube.

-

Solvent Addition: Add a polar aprotic solvent such as DMF or NMP.

-

Reaction Conditions: Heat the reaction mixture at a high temperature (typically 100-140 °C).

-

Monitoring: Monitor the reaction progress by GC-MS.

-

Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate.

-

Purification: Purify the product by column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the synthesis of 3-amino-isothiazole derivatives.

Experimental Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv).

-

Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction Conditions: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks relevant to the reactivity of this compound.

Caption: Workflow for theoretical analysis of this compound reactivity using DFT.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Conclusion

This compound is a valuable building block whose reactivity is governed by the electronic properties of the isothiazole ring and the nature of the C-Br bond. While direct comprehensive theoretical studies on this specific molecule are emerging, a strong understanding of its reactivity can be built upon the principles of computational chemistry and data from analogous heterocyclic systems. The palladium-catalyzed cross-coupling reactions discussed herein represent powerful tools for the synthetic elaboration of the this compound scaffold, opening avenues for the discovery of new pharmaceuticals and functional materials. Further dedicated computational studies will undoubtedly provide deeper insights and predictive power for the future applications of this versatile molecule.

References

Methodological & Application

Application Note: A Detailed Protocol for the Suzuki-Miyaura Coupling of 3-Bromoisothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-bromoisothiazole with various boronic acids. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of pharmaceuticals and functional materials.[1][2][3][4] Isothiazole moieties are prevalent in medicinally important compounds, and the functionalization of the isothiazole ring via cross-coupling reactions is a key synthetic strategy. This document outlines a general procedure, starting materials, and reaction conditions, and presents a troubleshooting guide for the successful synthesis of 3-aryl and 3-heteroarylisothiazoles.

Introduction

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the formation of C-C bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2][4] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[3][5] The coupling of heteroaryl halides, such as this compound, is of particular interest in medicinal chemistry due to the prevalence of the isothiazole scaffold in bioactive molecules. This protocol details a reliable method for the Suzuki coupling of this compound, providing a foundational procedure that can be optimized for specific substrates.

Experimental Protocol

This protocol provides a general starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acid coupling partners.[6]

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Aryl or heteroaryl boronic acid (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)[6]

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)[6]

-

Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle or oil bath

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.[6]

-

Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent system (e.g., 4:1 dioxane/water, 5 mL).[7]

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously overnight (12-18 hours).[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The choice of catalyst, ligand, base, and solvent significantly impacts the yield of the Suzuki coupling reaction. The following tables summarize common reaction parameters and their effects on the synthesis of 3-substituted isothiazoles.

Table 1: Common Palladium Catalysts and Ligands for Heteroaryl Suzuki Coupling

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |

| Pd(OAc)₂ | PPh₃ | 1-5 | A standard, cost-effective choice. |

| Pd₂(dba)₃ | XPhos, SPhos | 1-3 | Buchwald ligands, often effective for challenging heteroaryl couplings.[6] |

| Pd(PPh₃)₄ | None | 2-5 | A pre-formed catalyst, convenient for use.[6] |

| PdCl₂(dppf) | None | 2-5 | Often used for a broad range of substrates.[7] |

Table 2: Screening of Bases and Solvents

| Base | Solvent System | Temperature (°C) | General Applicability |

| K₂CO₃ | Dioxane/Water | 80-100 | A common and effective choice for many arylboronic acids.[6] |

| Cs₂CO₃ | Dioxane | 80-100 | A stronger base, can be beneficial for less reactive substrates.[7] |

| K₃PO₄ | Toluene | 100-110 | Often used with hindered substrates. |

| Na₂CO₃ | DMF/Water | 90-110 | An alternative solvent system, useful for solubility issues. |

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

Caption: General workflow for the Suzuki coupling of this compound.

Catalytic Cycle

The mechanism of the Suzuki coupling involves a catalytic cycle with a palladium catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure an inert atmosphere was maintained; try a different palladium catalyst or ligand.[6] |

| Insufficiently strong base | Switch to a stronger base such as Cs₂CO₃ or K₃PO₄. | |

| Low reaction temperature | Increase the reaction temperature, ensuring the solvent does not exceed its boiling point. | |

| Protodeboronation of Boronic Acid | Presence of excess water or acid | Use anhydrous solvents and ensure the base is not acidic. Consider using a boronic ester. |

| Homocoupling of Boronic Acid | Oxygen contamination | Rigorously exclude oxygen from the reaction mixture. |

| Catalyst decomposition | Use fresh catalyst and ligands. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of 3-substituted isothiazoles. The protocol provided herein serves as a robust starting point for a wide range of aryl and heteroaryl boronic acids. By systematically optimizing the reaction parameters, including the choice of catalyst, ligand, base, and solvent, researchers can achieve high yields and purity for their desired products. This methodology is highly valuable for applications in drug discovery and materials science, where the isothiazole core is a key structural motif.

References

Application Notes: The Strategic Use of 3-Bromoisothiazole in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a range of biologically active compounds, including antibacterial and anticancer agents.[1] 3-Bromoisothiazole, in particular, serves as a versatile and reactive building block for the synthesis of diverse pharmaceutical intermediates. The presence of a bromine atom at the 3-position allows for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, to introduce molecular complexity and build novel drug candidates. These application notes provide detailed protocols and quantitative data for the use of this compound in the synthesis of key pharmaceutical intermediates.

Key Applications of this compound

The primary utility of this compound in pharmaceutical synthesis lies in its ability to undergo cross-coupling reactions to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This enables the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

Synthesis of Isothiazole Carboxylic Acids

Isothiazole carboxylic acids are valuable intermediates, with some derivatives showing anti-HIV, hypolipidemic, and anti-inflammatory activities.[1] A direct and high-yielding synthesis of this compound-5-carboxylic acid has been reported, starting from the corresponding carboxamide.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound-5-carboxylic Acid

This protocol details the conversion of this compound-5-carboxamide to this compound-5-carboxylic acid via a diazotization reaction.[1]

Materials:

-

This compound-5-carboxamide

-

Trifluoroacetic acid (TFA)

-

Sodium nitrite (NaNO₂)

-

Water (H₂O)

-

tert-Butyl methyl ether (t-BuOMe)

-

Sodium sulfate (Na₂SO₄)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

A suspension of this compound-5-carboxamide (0.20 mmol) in trifluoroacetic acid (0.5 mL) is prepared in a round-bottom flask.

-

The flask is cooled to approximately 0 °C using an ice bath.

-

Sodium nitrite (0.80 mmol, 4 equivalents) is added to the stirred suspension.

-

The reaction mixture is stirred at 0 °C for 15 minutes, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into water (5 mL).

-

The aqueous layer is extracted with tert-butyl methyl ether (3 x 10 mL).

-

The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄).

-

The solvent is removed by evaporation under reduced pressure to yield the final product.

Quantitative Data:

| Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (min) | Yield (%) |

| This compound-5-carboxamide | This compound-5-carboxylic Acid | NaNO₂, TFA | TFA | 0 | 15 | 95[1] |

Potential Role in the Synthesis of Antipsychotics like Ziprasidone

The antipsychotic drug Ziprasidone features a 1,2-benzisothiazol-3-yl piperazine moiety.[3] While existing syntheses of Ziprasidone often employ pre-constructed benzisothiazole rings, this compound can be envisioned as a starting point for analogous structures through C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This would involve the coupling of this compound with a suitable piperazine derivative.

Key Synthetic Pathways and Methodologies

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[4][5] this compound is an excellent candidate for such reactions to introduce aryl, heteroaryl, or alkyl groups at the 3-position.

Generalized Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, this compound, a boronic acid or ester derivative (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) are combined.

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system (e.g., dioxane/water, toluene, or DMF) is added.

-

The reaction mixture is heated (typically 80-120 °C) until the starting material is consumed (monitored by TLC or GC-MS).

-

The reaction is cooled, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried and concentrated, and the product is purified by chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst.[5][6] This is a key transformation for introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals.

Generalized Protocol for Buchwald-Hartwig Amination:

-

This compound, the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOtBu, K₃PO₄) are added to a reaction vessel.

-

The vessel is flushed with an inert gas.

-

A degassed anhydrous solvent (e.g., toluene, dioxane) is added.

-

The mixture is heated (typically 80-110 °C) until the reaction is complete.

-

After cooling, the reaction is quenched, and the product is extracted and purified.

Visualizing Synthetic Pathways

The following diagrams illustrate the synthetic utility of this compound.

Conclusion

This compound is a highly valuable building block in the synthesis of pharmaceutical intermediates. Its reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient and modular construction of complex molecules containing the isothiazole core. The protocols and pathways outlined in these application notes provide a solid foundation for researchers to explore the full potential of this versatile reagent in drug discovery and development programs.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromoisothiazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of 3-bromoisothiazole, a versatile building block in medicinal chemistry and materials science. The isothiazole scaffold is present in numerous biologically active compounds, and the functionalization at the 3-position via cross-coupling reactions offers a powerful strategy for the synthesis of novel derivatives with potential therapeutic applications.

Introduction to Palladium-Catalyzed Cross-Coupling of this compound

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For this compound, these reactions provide a direct route to introduce a variety of substituents, including aryl, vinyl, alkynyl, and amino groups, at the C3 position. The choice of reaction conditions, including the palladium catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity. This document outlines protocols for several key cross-coupling reactions of this compound: Suzuki-Miyaura, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

A typical experimental workflow for the palladium-catalyzed cross-coupling of this compound involves the careful assembly of reactants under an inert atmosphere to prevent catalyst deactivation.

Suzuki-Miyaura Coupling: Synthesis of 3-Arylisothiazoles

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids or their esters. This reaction is widely used due to the commercial availability and stability of the boron reagents.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/H₂O | 90 | 16 | 92 |

| 3 | Thiophen-2-ylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 8 | 88 |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the specified time, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Stille Coupling: Synthesis of 3-Arylisothiazoles

The Stille coupling offers an alternative route for C-C bond formation, utilizing organostannane reagents. While organotins are toxic, they are often tolerant of a wide range of functional groups.[1][2]

Table 2: Representative Conditions for Stille Coupling of this compound

| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | - | Toluene | 110 | 12 | 82 |

| 2 | Tributyl(2-thienyl)stannane | PdCl₂(PPh₃)₂ (5) | - | CuI (10) | DMF | 90 | 16 | 75 |

| 3 | (Vinyl)tributylstannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | Dioxane | 100 | 8 | 89 |

Experimental Protocol: Stille Coupling

-

Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) in the anhydrous, degassed solvent (e.g., toluene, 5 mL).

-

Reagent Addition: Add the organostannane (1.1 mmol, 1.1 equiv.) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). If applicable, add a co-catalyst like CuI.

-

Reaction: Heat the reaction mixture to the specified temperature (e.g., 110 °C) and stir for the required time, monitoring by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF to precipitate the tin byproducts. Filter the mixture through celite.

-